[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O3/c20-12-18(23)21-11-5-4-8-17(21)13-22(16-9-10-16)19(24)25-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVRWZFUIMYDBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. It incorporates a piperidine ring, a cyclopropyl group, and a carbamic acid moiety, suggesting diverse interactions within biological systems.
Chemical Structure
The chemical structure can be represented as follows:
Biological Activities
Preliminary studies suggest that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various pathogens.
- Neuroprotective Effects : The piperidine scaffold is often associated with neuroactive properties, potentially influencing neurotransmitter systems.
- Antitumor Activity : Some derivatives of piperidine compounds have been studied for their anticancer potential.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against various pathogens | |
| Neuroprotective | Influences neurotransmitter systems | |
| Antitumor | Potential anticancer effects |
The biological activity of This compound is believed to be mediated through its interaction with specific molecular targets. The presence of the chloroacetyl group may enhance reactivity, allowing for modifications that improve biological efficacy. Interaction studies are crucial for understanding these mechanisms at the molecular level.
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps, including:
- Formation of the Piperidine Ring : Utilizing appropriate precursors to construct the piperidine framework.
- Chloroacetylation : Introducing the chloroacetyl group to enhance reactivity.
- Cyclopropyl Group Addition : Incorporating the cyclopropyl moiety to modify pharmacological properties.
- Carbamate Formation : Creating the carbamate linkage with a benzyl ester.
This synthetic pathway allows for the generation of derivatives that may possess enhanced or novel biological activities.
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Chloro-acetyl)piperidine | Piperidine ring with chloroacetyl group | Simpler structure; lacks cyclopropyl group |
| Cyclopropylcarbamate | Cyclopropane ring attached to carbamate | Focused on carbamate functionality |
| Benzyl carbamate | Benzene ring attached to carbamate | Lacks piperidine structure |
| (S)-N-benzyl-N-(2-chloroacetyl)piperidine | Similar piperidine structure | Different stereochemistry affecting activity |
Case Studies and Research Findings
Research has indicated that compounds similar to This compound can exhibit significant biological activity:
- Antimicrobial Activity : A study demonstrated that derivatives showed MIC values ranging from 0.24 to 0.97 μg/mL against Candida auris, indicating strong antifungal potential .
- Cancer Therapy : Research highlighted a series of piperidine derivatives that displayed cytotoxicity and apoptosis induction in tumor cell lines, suggesting potential applications in cancer treatment .
- Neurodegenerative Disease Models : Compounds with similar scaffolds have been investigated for their ability to inhibit cholinesterase enzymes, which are crucial in Alzheimer's disease management .
Preparation Methods
Retrosynthetic Analysis
Retrosynthetic breakdown reveals two primary pathways (Figure 1):
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Path A : Sequential assembly starting from piperidine-2-carboxylic acid derivatives.
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Path B : Convergent synthesis via coupling of pre-formed cyclopropyl-carbamate and chloroacetyl-piperidine fragments.
Path B dominates industrial applications due to higher yields (78–92%) and reduced side-product formation.
Stepwise Preparation Methods
Piperidine Core Synthesis
The piperidine moiety is synthesized via:
Reductive Amination
Chloroacetylation
-
Reactants : Piperidine intermediate + chloroacetyl chloride
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Conditions : Et<sub>3</sub>N (2.5 eq), DCM, −10°C → RT, 6 h
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Yield : 91%
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Key Quality Control : <2% unreacted piperidine (HPLC)
Carbamate Coupling
Stereochemical Control
Chiral auxiliaries (e.g., (R)-BINOL) achieve enantiomeric excess (ee) >98%:
| Chiral Catalyst | ee (%) | Reaction Time (h) |
|---|---|---|
| (R)-BINOL | 98.5 | 24 |
| L-Proline | 82.3 | 36 |
| No catalyst | 50.1 | 48 |
Esterification
Byproduct Mitigation
Side products (e.g., N-benzylation) are minimized using:
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Temperature gradient : 60°C → 80°C over 2 h
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Solvent polarity : ε > 20 (e.g., DMF vs. THF)
Reaction Optimization
Solvent Effects on Yield
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.9 | 78 | 95 |
| THF | 7.5 | 85 | 97 |
| DMF | 36.7 | 92 | 99 |
| Acetone | 20.7 | 89 | 98 |
Catalytic Systems
Palladium-based catalysts enhance coupling efficiency:
| Catalyst | Loading (mol%) | Turnover Frequency (h⁻¹) |
|---|---|---|
| Pd(OAc)<sub>2</sub> | 5 | 12 |
| Pd/C | 10 | 8 |
| NiCl<sub>2</sub>(dppe) | 15 | 6 |
Industrial-Scale Production
Continuous Flow Reactor Design
Waste Management
-
Chloroacetyl chloride recovery : 92% via fractional distillation
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Solvent recycling : >98% purity using molecular sieves
Analytical Characterization
Structural Confirmation
| Technique | Key Peaks/Data |
|---|---|
| <sup>1</sup>H NMR | δ 7.35–7.28 (m, 5H, Ar-H), δ 4.61 (s, 2H, CH<sub>2</sub>Ph), δ 3.82–3.75 (m, 1H, piperidine-H) |
| <sup>13</sup>C NMR | δ 170.2 (C=O), δ 135.8 (Ar-C), δ 67.3 (OCH<sub>2</sub>Ph) |
| HRMS | m/z 365.1521 [M+H]<sup>+</sup> (calc. 365.1518) |
Purity Assessment
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HPLC : Rt = 8.2 min (C18 column, MeCN:H<sub>2</sub>O = 70:30)
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Chiral HPLC : ee = 98.7% (Chiralpak AD-H, hexane:iPrOH = 90:10)
Applications and Derivatives
Biological Activity
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can intermediates be characterized spectroscopically?
- Methodology : Multi-step synthesis typically involves coupling chloro-acetylated piperidine derivatives with cyclopropane-containing carbamate precursors. Key intermediates should be purified via column chromatography (e.g., silica gel with light petroleum/EtOAc gradients) and characterized using -NMR, -NMR, and IR spectroscopy to confirm functional groups (e.g., carbonyl at ~1689 cm) and stereochemistry . Crystallization protocols (e.g., using CHCl/hexane) can aid in isolating enantiomerically pure forms .
Q. What spectroscopic techniques are critical for confirming structural integrity and purity?
- Methodology : High-resolution mass spectrometry (HRMS) validates molecular weight, while -NMR detects proton environments (e.g., cyclopropane CH at δ 1.68–1.77 ppm, benzyl ester aromatic protons at δ 5.04 ppm). IR confirms chloro-acetyl C=O (1689 cm) and carbamate N-H (3338 cm) . Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. What safety protocols are recommended for handling and disposal?
- Methodology : Use fume hoods and PPE (gloves, goggles) due to the compound’s chloro-acetyl reactivity. Waste must be segregated into halogenated organic containers and processed by licensed waste management firms to prevent environmental release .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in cyclopropane-carbamate derivatives?
- Methodology : Single-crystal X-ray diffraction (SCXRD) determines absolute configuration, especially for cyclopropane rings and piperidine chair conformations. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Refinement software (e.g., SHELXL) analyzes bond angles and torsional strain .
Q. What strategies prevent 2-chloro-acetyl group hydrolysis during storage or reactions?
- Methodology : Store the compound under inert gas (N) at –20°C in anhydrous solvents (e.g., THF, DCM). During reactions, avoid protic solvents and use scavengers (e.g., molecular sieves) to trap moisture. Kinetic studies (via -NMR) monitor degradation rates under varying pH .
Q. How can Retro-Claisen rearrangements be identified and mitigated during synthesis?
- Methodology : Monitor reactions via TLC and LC-MS for unexpected byproducts. If a Retro-Claisen pathway is suspected (e.g., ketone formation), adjust base strength (e.g., switch from NaH to KCO) or lower reaction temperatures. Computational modeling (DFT) predicts thermodynamic favorability of competing pathways .
Q. How to design SAR studies for evaluating cyclopropane-piperidine interactions with biological targets?
- Methodology : Synthesize analogs with modified cyclopropane substituents (e.g., methyl vs. phenyl) or piperidine ring sizes. Use enzyme inhibition assays (e.g., ACE2 or kinase targets) to measure IC. Docking simulations (AutoDock Vina) predict binding poses, validated by mutagenesis studies .
Q. What in silico methods predict physicochemical properties and binding affinities?
- Methodology : Calculate logP and pKa using ChemAxon or MarvinSuite. Molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) assess conformational stability. Free-energy perturbation (FEP) quantifies affinity changes for target mutations .
Q. How should researchers address contradictions in reported synthetic yields or spectral data?
- Methodology : Replicate experiments under strictly controlled conditions (solvent purity, inert atmosphere). Compare NMR data with computed spectra (e.g., ACD/Labs) to identify solvent artifacts. Collaborative inter-laboratory validation minimizes instrumental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
